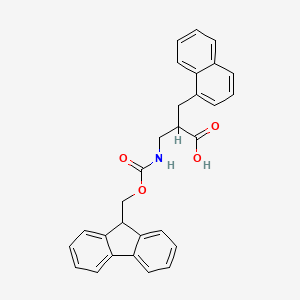

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

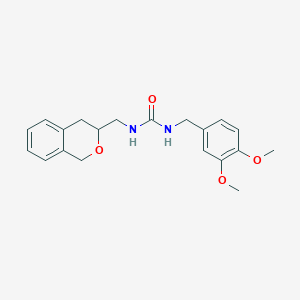

The compound “(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid” is a complex organic molecule. It likely contains an amino acid backbone protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis . The naphthalen-1-ylmethyl moiety suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The compound, due to the presence of the Fmoc group, is likely involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an Fmoc-protected amino acid backbone are solid at room temperature and are soluble in organic solvents .Applications De Recherche Scientifique

Solid Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-protected amino acids, such as (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid, is in solid-phase peptide synthesis (SPPS). This method significantly enhances peptide assembly by protecting the amino group, allowing for sequential addition of amino acids in a controlled manner. The Fmoc group is strategically removed under mild basic conditions, which preserves the integrity of the peptide chain throughout the synthesis process. This technique has facilitated the synthesis of complex peptides and proteins, which are critical in the development of therapeutic agents and in the study of biological processes (Funakoshi et al., 1988; Fields & Noble, 2009).

Enantioselective Separation and Determination

The Fmoc group has been utilized in the enantioselective separation and determination of amino acids, showcasing its role in analytical chemistry. For instance, Fmoc-derivatization enhances the detection sensitivity of secondary amino acids, allowing for the precise quantification of trace enantiomeric impurities. This application is crucial in the pharmaceutical industry, where the optical purity of drug components must be meticulously controlled (Żukowski et al., 1992).

Fabrication of Functional Materials

Fmoc-modified amino acids and peptides exhibit remarkable self-assembly properties, making them suitable for creating functional materials. These materials find applications in various fields, including drug delivery, tissue engineering, and the development of nanostructured devices. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a pivotal role in promoting the self-association of these building blocks, leading to the formation of structured materials with unique properties (Tao et al., 2016).

Supramolecular Chemistry

The Fmoc group is instrumental in the study of supramolecular chemistry, particularly in the investigation of peptide-based systems. It facilitates the understanding of molecular interactions and assembly processes, which are foundational in the design of molecular machines and sensors. Through the exploration of Fmoc-peptide amphiphiles, researchers have gained insights into the mechanisms underlying molecular self-assembly and the factors influencing the formation of structured peptide networks (Gila-Vilchez et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPMNQVPJSSLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)

![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)

![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)